molecular formula C18H15NO2S B2428238 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid CAS No. 353761-06-5

3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

Cat. No. B2428238
M. Wt: 309.38
InChI Key: YBZPEAFFNFMQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, also known as ETPCA, is an organic compound that belongs to the class of quinoline carboxylic acids. It is a colorless, odorless, and water-soluble solid with a molecular formula of C14H13NO2S. ETPCA has a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and mechanism of action.

Scientific research applications

Novel Synthesis Methods

  • A novel synthesis method for 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids offers a promising route for creating similar compounds, including 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid. This method involves synthesizing the 3-amino intermediate followed by halogen substitution (Raveglia, Giardina, Grugni, Rigolio, & Farina, 1997).

Synthon Development

  • Derivatives of partially hydrogenated 3-thioxoisoquinoline-4-carboxylic acids, which are structurally related to 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, have been identified as useful heterocyclic synthons. They find application in synthesizing HIV-1 reverse transcriptase inhibitors, antimicrobial preparations, and substances with fungicidal and cardiotonic actions (Dyachenko & Vovk, 2013).

Fluorescence and Structural Studies

  • The synthesis and fluorescence properties of cadmium compounds derived from 2-phenylquinoline-4-carboxylic acid, closely related to 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, show the potential of such compounds in advanced material science and photonics (Zha, Li, & Bing, 2011).

Molecular Structure Analysis

  • Detailed structural analysis of 2-phenylquinoline-4-carboxylic acid, a compound closely related to 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, provides insights into its hydrogen bonding and molecular geometry, which is crucial for understanding its chemical behavior (Blackburn, Aj, & Gerkin, 1996).

Synthesis and Properties of Related Compounds

  • The synthesis and properties of Cd(II) complexes generated from carboxyl functionalized 2-phenylquinoline derivatives highlight the potential of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid in coordination chemistry and as a precursor for complex formation (Lei et al., 2014).

Antibacterial Activity

  • The antibacterial properties of certain quinoline derivatives, which are structurally similar to 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, suggest potential applications in developing new antimicrobial agents (Shankerrao et al., 2012).

Antiallergy Potential

  • Structural modification of quinazoline-2-carboxylic acid derivatives, similar in structure to 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, led to the development of a new prototype with significant oral antiallergy activity (Althuis, Moore, & Hess, 1979).

properties

IUPAC Name

3-ethylsulfanyl-2-phenylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c1-2-22-17-15(18(20)21)13-10-6-7-11-14(13)19-16(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZPEAFFNFMQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

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